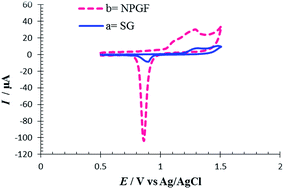Preparation of Ru–Pt bimetallic monolayer on nanoporous gold film electrode and its application as an ultrasensitive sensor for determination of methionine
RSC Advances Pub Date: 2017-04-19 DOI: 10.1039/C7RA01192J
Abstract
We report here the fabrication of ruthenium/platinum (RuPt) bimetallic monolayer coated on a nanoporous gold film electrode (RuPtNPGF) by underpotential deposition of copper (UPD) with the Cu layer then replaced spontaneously by Ru and Pt. The present method could provide a very low RuPt-loading electrode and the results demonstrated that ultra thin RuPt coating behaved efficiently as a bimetallic nanostructure RuPt for electrocatalytic oxidation of methionine. The structure and morphology of the catalyst were defined by using energy dispersive X-ray spectroscopy (EDX) and scanning electron microscopy (SEM), respectively. The RuPtNPGF electrode displayed good performance along with low working potential, high selectivity, and a low detection limit for the oxidation of methionine. Whereas at the surface of the bare electrode a redox peak for methionine cannot be observed, a sharp anodic peak at a potential of 0.73 V (vs. Ag/AgCl) in pH = 7.0 is obtained using the prepared RuPtNPGF electrode. Under optimized conditions differential pulse voltammetry (DPV) of methionine showed two linear ranges for the determination of methionine: 6–105 nmol L−1 and 3–102 μmol L−1 with a detection limit of 2 nmol L−1. Finally, the proposed sensor was successfully applied for the determination of methionine in human urine, with satisfactory results.


Recommended Literature
- [1] Abstracts of papers published in other journals. Organic
- [2] A dual-colored ratiometric-fluorescent oligonucleotide probe for the detection of human telomerase RNA in cell extracts†
- [3] Robust half-metallicity in transition metal tribromide nanowires†
- [4] Contents list
- [5] High energy-storage density of lead-free (Sr1−1.5xBix)Ti0.99Mn0.01O3 thin films induced by Bi3+–VSr dipolar defects
- [6] Back cover
- [7] Determination of 129I in aerosols using pyrolysis and AgI–AgCl coprecipitation separation and accelerator mass spectrometry measurements†
- [8] Small-molecule azomethines: organic photovoltaics via Schiff base condensation chemistry†
- [9] Robust hydrophobic gold, glass and polypropylene surfaces obtained through a nanometric covalently bound organic layer†
- [10] Mechanistic insight into oxygen vacancy migration in SrFeO3−δ from DFT+U simulations†










